molecular formula C14H20O2 B7906554 1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one

Cat. No.: B7906554
M. Wt: 220.31 g/mol
InChI Key: NFWUUPAPKSXHQR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a propoxy group attached to a dimethylphenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and propyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways: It can influence biochemical pathways, such as those involved in inflammation or microbial growth, thereby exerting its effects.

Comparison with Similar Compounds

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2,6-Dimethylphenyl)propan-1-one and 1-(4-Propoxyphenyl)propan-1-one share structural similarities.

    Uniqueness: The presence of both dimethyl and propoxy groups in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.

Properties

IUPAC Name

1-(2,6-dimethyl-4-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-5-7-16-12-8-10(3)14(11(4)9-12)13(15)6-2/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWUUPAPKSXHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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